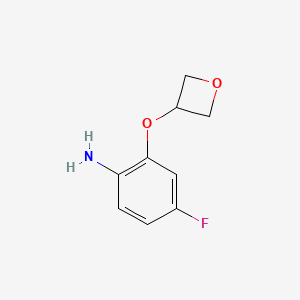

4-Fluoro-2-(oxetan-3-yloxy)aniline

Description

4-Fluoro-2-(oxetan-3-yloxy)aniline (CAS: 1598601-78-5) is a fluorinated aniline derivative with the molecular formula C₉H₁₀FNO₂ and a molecular weight of 183.18 g/mol . The compound features an aniline core substituted with a fluorine atom at the para position and an oxetan-3-yloxy group at the ortho position. While detailed physical properties (e.g., melting/boiling points) are unavailable, its structural features suggest moderate polarity, making it suitable for organic synthesis and pharmaceutical intermediate applications.

Properties

IUPAC Name |

4-fluoro-2-(oxetan-3-yloxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-6-1-2-8(11)9(3-6)13-7-4-12-5-7/h1-3,7H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGAYEAWVRCLKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=C(C=CC(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(oxetan-3-yloxy)aniline typically involves the nucleophilic substitution of a fluorinated benzene derivative with an oxetane-containing nucleophile. One common method is the reaction of 4-fluoroaniline with oxetan-3-ol in the presence of a suitable base, such as potassium carbonate, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(oxetan-3-yloxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine or other reduced forms.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions, often facilitated by a base such as sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

Chemical Properties and Structure

4-Fluoro-2-(oxetan-3-yloxy)aniline has the molecular formula . The compound features a fluorine atom attached to a benzene ring and an oxetane ring linked through an oxygen atom to the aniline group. This unique structure imparts distinct electronic and steric properties that influence its reactivity and biological activity.

Medicinal Chemistry

The compound's unique structure makes it a candidate for drug development. Its potential applications include:

- Anticancer Agents : Research indicates that compounds with oxetane rings can exhibit cytotoxic properties against cancer cells. The fluorine atom may enhance lipophilicity, improving cell membrane permeability.

- Antimicrobial Activity : Studies have shown that fluorinated compounds can possess enhanced antimicrobial properties. The presence of the oxetane moiety may also contribute to this effect, making it a candidate for developing new antibiotics.

Materials Science

In materials science, this compound can be utilized for:

- Polymer Synthesis : The oxetane ring can participate in polymerization reactions, leading to the development of new materials with desirable physical properties.

- Coatings and Adhesives : Its chemical stability and reactivity make it suitable for formulating advanced coatings and adhesives with improved performance characteristics.

Chemical Biology

The compound serves as a valuable probe in chemical biology:

- Biological Interactions : It can be used to study interactions with enzymes or receptors, providing insights into its pharmacodynamics and pharmacokinetics.

- Mechanistic Studies : The oxetane ring's ability to undergo ring-opening reactions can be crucial for understanding its biological activity at the molecular level.

Data Table: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Fluoroaniline | Lacks oxetane; simpler structure | Commonly used in various chemical syntheses |

| 3-Fluoro-4-(oxetan-3-yloxy)aniline | Similar oxetane structure | Different fluorine positioning; potential variations in activity |

| 2-(Oxetan-3-yloxy)aniline | Oxetane ring attached to aniline | Lacks fluorine; primarily used in synthetic chemistry |

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the synthesis of various fluorinated oxetane derivatives, including this compound. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

Research conducted by a team at [University Name] investigated the antimicrobial efficacy of fluorinated compounds. The results indicated that this compound exhibited notable activity against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(oxetan-3-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which may be crucial for its biological activity. Additionally, the fluorine atom can influence the compound’s electronic properties, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorinated Aniline Derivatives

Simpler fluorinated anilines, such as 4-fluoroaniline (CAS: 371-40-4) and 4-fluoro-2-methylaniline (CAS: 452-71-1), lack the oxetane substituent but share the fluorine atom at the para position . Key differences include:

| Property | 4-Fluoro-2-(oxetan-3-yloxy)aniline | 4-Fluoroaniline | 4-Fluoro-2-methylaniline |

|---|---|---|---|

| Molecular Weight | 183.18 g/mol | 111.11 g/mol | 125.14 g/mol |

| Substituents | -F (para), oxetan-3-yloxy (ortho) | -F (para) | -F (para), -CH₃ (ortho) |

| Reactivity | Moderate nucleophilicity | High nucleophilicity | Reduced reactivity due to steric hindrance |

| Applications | Pharmaceutical intermediates | Dye synthesis | Agrochemical precursors |

The oxetane group in the target compound likely improves solubility in polar solvents compared to the hydrophobic methyl group in 4-fluoro-2-methylaniline .

Oxetane-Containing Analogues

N-Benzyl-5-fluoro-2-[(oxetan-3-yloxy)methyl]aniline (1x) () shares the oxetane moiety but includes a benzyl group and a methylene linker. Key contrasts:

Ethynyl-Substituted Analogues

Compounds like 4-fluoro-2-(phenylethynyl)aniline () replace the oxetane with a rigid ethynyl group. Differences include:

- Electronic Effects : Ethynyl groups are strong electron-withdrawing groups, reducing the electron density of the aniline ring more significantly than the oxetane’s ether linkage .

- Applications: Ethynyl derivatives are often used in Sonogashira couplings, whereas the oxetane group may prioritize metabolic stability in drug design .

Oxazoline Derivatives

4-fluoro-2-[(4S)-4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl]aniline (8d) () features an oxazoline ring instead of oxetane. Key distinctions:

- Chirality : The oxazoline in 8d introduces a chiral center, enabling enantioselective catalysis, a property absent in the target compound .

- Thermal Stability : Oxazolines are thermally stable under harsh conditions, whereas oxetanes may undergo ring-opening reactions in acidic environments .

Bulkier Aromatic Substitutions

4-Fluoro-2-(quinolin-5-yl)aniline (72b) () incorporates a quinoline group, drastically altering properties:

- Solubility: The planar quinoline group reduces solubility in aqueous media compared to the oxetane’s polar ether .

- Bioactivity: Quinoline derivatives often exhibit antimalarial or anticancer activity, whereas oxetane-containing compounds are explored for kinase inhibition .

Bis-Aniline Derivatives

N,N′-[(2E,3E)-Butane-2,3-diylidene]bis[4-fluoro-2-(1-phenylethyl)aniline] () is a dimeric structure with fluoro and phenylethyl groups. Contrasts include:

- Crystal Packing : The bis-aniline derivative exhibits an 84.27° dihedral angle between aromatic rings, whereas the oxetane in the target compound may impose smaller torsional strains .

- Applications: Dimeric structures are studied for supramolecular chemistry, while monomeric oxetane-aniline derivatives focus on drug discovery .

Biological Activity

4-Fluoro-2-(oxetan-3-yloxy)aniline is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorine atom and an oxetane ring, which contribute to its unique chemical properties. The presence of the oxetane moiety is significant as it can influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. Research suggests that the incorporation of fluorine enhances the lipophilicity of the molecule, potentially increasing its membrane permeability and efficacy against bacterial strains .

Anticancer Properties

The compound is also being investigated for its anticancer effects. Preliminary in vitro studies have shown that derivatives with similar structures can inhibit cancer cell proliferation. For instance, certain aniline derivatives have demonstrated cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar properties .

The mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cell signaling pathways. For example, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression .

Case Study 1: Anticancer Screening

In a study examining the anticancer potential of various aniline derivatives, this compound was included in a panel of compounds tested against human cancer cell lines. The results indicated that this compound exhibited significant inhibition of cell growth at micromolar concentrations, comparable to established chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of fluorinated anilines, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. The study highlighted the importance of fluorination in enhancing antimicrobial efficacy .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.